Welcome to the BenchChem Online Store!
molecular formula C11H20N2O4 B8692002 Tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate

Tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate

Cat. No. B8692002
M. Wt: 244.29 g/mol
InChI Key: LCWCTOTUCCNHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696250B2

Procedure details

To a 0.05 M solution of [1-(methoxy-methyl-carbamoyl)cyclopropyl]carbamic acid tert-butyl ester in Et2O (80 mL, 4.0 mmol) at room temperature was added dropwise lithium aluminum hydride (1.0 M in Et2O, 5 mL, 5.0 mmol). The reaction mixture was stirred for another 20 min and then quenched with 6 mL of a solution of KHSO4 in water. The layers were separated and the aqueous layer was extracted with Et2O. The combined organic layers were washed with 1 N HCl, saturated NaHCO3, and brine, dried (Na2SO4), and concentrated to yield (1-formylcyclopropyl)carbamic acid tert-butyl ester as a colorless oil (393 mg) which was used immediately in the next step without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1([C:11](=[O:16])N(OC)C)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].CCOCC.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1([CH:11]=[O:16])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4.5.6.7|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C(N(C)OC)=O)=O
Name
Quantity
80 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
5 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 6 mL of a solution of KHSO4 in water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N HCl, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 393 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.